molecular formula C9H9NO4 B14138754 2-Methoxy-6-nitrobenzeneacetaldehyde CAS No. 85355-48-2

2-Methoxy-6-nitrobenzeneacetaldehyde

Katalognummer: B14138754
CAS-Nummer: 85355-48-2
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: WRICIFHHNGGISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-nitrobenzeneacetaldehyde is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an aldehyde functional group (-CHO)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitrobenzeneacetaldehyde typically involves the nitration of 2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-nitrobenzeneacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-Methoxy-6-nitrobenzoic acid

    Reduction: 2-Methoxy-6-aminobenzeneacetaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-nitrobenzeneacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-nitrobenzeneacetaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxy-6-aminobenzeneacetaldehyde: Formed by the reduction of the nitro group in 2-Methoxy-6-nitrobenzeneacetaldehyde.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, along with an aldehyde functional group

Eigenschaften

CAS-Nummer

85355-48-2

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

2-(2-methoxy-6-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO4/c1-14-9-4-2-3-8(10(12)13)7(9)5-6-11/h2-4,6H,5H2,1H3

InChI-Schlüssel

WRICIFHHNGGISX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1CC=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.